3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound is classified under sulfonic acids, which are known for their acidic properties and use in organic synthesis.
The compound can be synthesized through various chemical reactions involving starting materials such as 3-iodophenyl derivatives and sulfonic acid precursors. It has been identified in several chemical databases and research articles, indicating its relevance in both academic and industrial contexts .
3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid falls under the category of sulfonic acids, which are characterized by the presence of a sulfonate group (-SO₃H) attached to an alkyl or aryl group. This classification is crucial for understanding its reactivity and potential applications.
The synthesis of 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves several steps:
Industrial production may employ optimized conditions to enhance yield and purity. Key parameters include:
The molecular formula of 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is C₁₃H₂₀INO₃S. Its structural representation includes:
Property | Value |
---|---|
CAS Number | 819864-81-8 |
Molecular Weight | 397.27 g/mol |
IUPAC Name | 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid |
InChI Key | KVFPMIOMABHQGY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CC1=CC(=CC=C1)I)NCCCS(=O)(=O)O |
3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets within biological systems. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it could mimic or inhibit neurotransmitter actions, thus affecting neuronal activity and function .
The compound exhibits typical characteristics associated with sulfonic acids:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
These properties are essential for determining its behavior in different environments and applications .
3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has several scientific applications:
This compound's multifaceted nature makes it a valuable subject for ongoing research and development across various scientific disciplines.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: